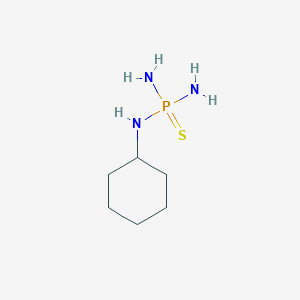
Cyclohexanyl thiophosphoramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexanyl thiophosphoramide can be synthesized through various methods. One common approach involves the reaction of cyclohexylamine with thiophosphoryl chloride under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as dichloromethane. The reaction proceeds as follows:
C6H11NH2+PSCl3→C6H11N3PS+3HCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve similar reaction conditions with optimized parameters for higher yield and purity.
Chemical Reactions Analysis
Types of Reactions
Cyclohexanyl thiophosphoramide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophosphoramide group to a phosphine.
Substitution: Nucleophilic substitution reactions can replace the thiophosphoramide group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted phosphoramides.
Scientific Research Applications
Cyclohexanyl thiophosphoramide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Studied for its potential therapeutic properties, although not yet approved for medical use.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of cyclohexanyl thiophosphoramide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The pathways involved include:
Enzyme Inhibition: Binding to active sites of enzymes, preventing substrate access.
Receptor Modulation: Altering receptor conformation and signaling pathways.
Comparison with Similar Compounds
Cyclohexanyl thiophosphoramide can be compared with other thiophosphoramides such as:
Uniqueness
This compound is unique due to its specific cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness makes it valuable for specific applications in research and development.
Properties
CAS No. |
94317-67-6 |
|---|---|
Molecular Formula |
C6H16N3PS |
Molecular Weight |
193.25 g/mol |
IUPAC Name |
N-diaminophosphinothioylcyclohexanamine |
InChI |
InChI=1S/C6H16N3PS/c7-10(8,11)9-6-4-2-1-3-5-6/h6H,1-5H2,(H5,7,8,9,11) |
InChI Key |
WOPHQTWCQNDMGH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NP(=S)(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















